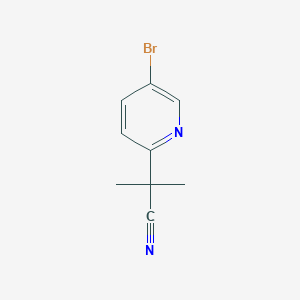

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Descripción

BenchChem offers high-quality 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFRTRIRICENNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468998 | |

| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871239-58-6 | |

| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a key building block in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental protocols, and relevant physicochemical and spectroscopic data to support researchers in their synthetic endeavors.

Synthesis Pathway Overview

The most direct and logical synthetic route to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile involves the gem-dimethylation of the precursor, 2-(5-Bromopyridin-2-yl)acetonitrile. This transformation is achieved through the reaction of the starting material with a suitable methylating agent in the presence of a strong base. The acidic nature of the methylene protons adjacent to the nitrile group facilitates their removal by a base, forming a carbanion that subsequently reacts with the methylating agent. This process is repeated to introduce the second methyl group.

A robust method for this type of transformation is the use of a strong base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH₃I) in an aprotic polar solvent like N,N-Dimethylformamide (DMF). This approach ensures complete deprotonation and efficient methylation. An alternative, though potentially less direct for gem-dimethylation, is the use of phase-transfer catalysis, which can offer milder reaction conditions.

Physicochemical and Spectroscopic Data

Clear and concise data is essential for reaction monitoring and product characterization. The following tables summarize the key physicochemical and spectroscopic properties of the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |

| 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | C₇H₅BrN₂ | 197.03 | 29 | 285.4 ± 25.0[1] | 1.575 ± 0.06[1] |

| 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | 871239-58-6 | C₉H₉BrN₂ | 225.09 | 90-91 | 287.2 ± 25.0[2] | 1.416[3] |

Table 2: Spectroscopic Data

| Compound | 1H NMR | 13C NMR | Mass Spectrometry (MS) |

| 2-(5-Bromopyridin-2-yl)acetonitrile | Data available, typical signals would include peaks for the pyridine ring protons and the methylene protons. | Data available, characteristic peaks for the pyridine ring carbons, the nitrile carbon, and the methylene carbon would be expected. | M+H⁺: 197.03 (Calculated for C₇H₆BrN₂) |

| 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | Data available, expected signals would include peaks for the pyridine ring protons and a singlet for the two methyl groups. | Data available, characteristic peaks for the pyridine ring carbons, the nitrile carbon, the quaternary carbon, and the methyl carbons would be expected. | [M+H]⁺: 225.00218[4] |

Experimental Protocol: Gem-Dimethylation of 2-(5-Bromopyridin-2-yl)acetonitrile

This protocol is a proposed method based on established procedures for the α,α-dimethylation of benzyl cyanide derivatives.[5]

Materials and Reagents:

-

2-(5-Bromopyridin-2-yl)acetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF.

-

Addition of Starting Material: Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous DMF. Slowly add this solution dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere.

-

Methylation: After the addition is complete, add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring the mixture into an ice-water bath. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Visualizing the Synthesis and Workflow

Diagrams are provided below to illustrate the overall synthesis pathway and the detailed experimental workflow.

References

- 1. 2-(5-bromopyridin-2-yl)acetonitrile CAS#: 312325-72-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 5. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a methylpropanenitrile group. This molecule holds potential as a versatile building block in medicinal chemistry and materials science due to the reactive handles provided by the bromopyridine and nitrile functionalities. The strategic placement of the bromo-substituent allows for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the nitrile group offers a pathway for the synthesis of various nitrogen-containing heterocycles and other functional groups. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrN₂ | [1][2] |

| Molecular Weight | 225.09 g/mol | [3] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 90-91 °C | [1] |

| Density | 1.416 g/cm³ | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

| Predicted XlogP | 2.2 | [5] |

Synthesis and Reactivity

Postulated Synthetic Pathway

A potential synthetic approach could involve the reaction of 2-(5-bromopyridin-2-yl)ethanenitrile with a methylating agent in the presence of a strong base to achieve gem-dimethylation at the α-carbon.

Alternatively, a more direct route could be the nucleophilic addition of cyanide to a 2-(5-bromopyridin-2-yl)propan-2-ol derivative under acidic conditions, a reaction analogous to the formation of other tertiary nitriles.

Caption: Postulated synthesis of the target compound.

Reactivity

The chemical reactivity of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is dictated by its key functional groups:

-

Bromopyridine Moiety: The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, heteroaryl, vinyl, and amino substituents, respectively. This reactivity is fundamental for the structural diversification of the molecule.

-

Nitrile Group: The nitrile functional group is a versatile precursor for several other functionalities. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine. Furthermore, the nitrile group can participate in cyclization reactions to form various heterocyclic systems.

Spectral Characterization

Detailed experimental spectra for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile are available from various chemical suppliers, though the specific experimental conditions are often not provided in publicly accessible documents. The following sections describe the expected spectral features based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being influenced by the positions of the bromo and methylpropanenitrile substituents. The six protons of the two methyl groups are expected to appear as a singlet in the aliphatic region (typically δ 1.5-2.0 ppm) due to their chemical equivalence.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the five carbons of the pyridine ring, the quaternary carbon attached to the nitrile group, the nitrile carbon itself, and the two equivalent methyl carbons. The chemical shifts of the pyridine carbons will be influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is expected to exhibit characteristic absorption bands corresponding to its functional groups. A sharp, medium-intensity band around 2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a methyl group (M-15), the loss of the nitrile group (M-26), and cleavage of the C-Br bond.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or the involvement of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in any signaling pathways. However, the broader class of bromopyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitrile group can also contribute to biological activity, as nitriles are found in a number of approved pharmaceuticals.

Given the lack of specific data, the following diagram represents a general workflow for the initial biological screening of a novel compound like 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in a drug discovery context.

Caption: A typical workflow for drug discovery.

Conclusion

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a compound with significant potential for further exploration in the fields of medicinal chemistry and material science. Its well-defined structure, characterized by the reactive bromopyridine and nitrile moieties, makes it an attractive scaffold for the synthesis of more complex molecules. While detailed experimental protocols for its synthesis and comprehensive biological activity data are currently limited in the public domain, the foundational physicochemical and spectral properties outlined in this guide provide a solid basis for future research. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential applications.

References

- 1. chembk.com [chembk.com]

- 2. 871239-58-6|2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile(871239-58-6) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of the heterocyclic compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on its physicochemical properties, outlines a putative synthetic pathway, and explores its potential as a scaffold in the design of novel therapeutic agents.

Molecular Structure and Chemical Identity

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with a bromine atom at the 5-position and a 2-methylpropanenitrile group at the 2-position. The presence of the bromine atom and the nitrile group makes it a versatile building block in organic synthesis.

Molecular Formula: C₉H₉BrN₂[1][2]

IUPAC Name: 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile

Canonical SMILES: CC(C)(C#N)c1ccc(Br)cn1

InChI Key: LCFRTRIRICENNR-UHFFFAOYSA-N

The structural formula is depicted below:

References

An In-depth Technical Guide to the Spectral Data of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted spectral data for the compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and established principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Overview

IUPAC Name: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol CAS Number: 871239-58-6

The structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a 2-methylpropanenitrile group at the 2-position. This combination of a heterocyclic aromatic ring, a halogen, and a nitrile functional group results in a unique spectral fingerprint.

Predicted Spectral Data

The following sections detail the predicted NMR, IR, and MS spectral data for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. These predictions are derived from established substituent effects and spectral databases of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.65 | Doublet of doublets | 1H | H-6 |

| ~7.85 | Doublet of doublets | 1H | H-4 |

| ~7.60 | Doublet of doublets | 1H | H-3 |

| ~1.80 | Singlet | 6H | 2 x CH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~122 | C-5 |

| ~121 | C-3 |

| ~123 | C≡N |

| ~45 | C(CH₃)₂ |

| ~25 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the nitrile and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Medium | Aliphatic C-H stretch |

| ~2240 | Strong, Sharp | C≡N stretch[1] |

| ~1600, 1560, 1470 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1100 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion) |

| 210/212 | Medium | [M - CH₃]⁺ |

| 199/201 | Low | [M - C₂H₂]⁺ |

| 146 | Medium | [M - Br]⁺ |

| 119 | High | [C₇H₇N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans (typically 16) would be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum would be obtained with a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and firm pressure would be applied using a clamp to ensure good contact. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The sample would be heated to induce vaporization, and the resulting gas-phase molecules would be bombarded with a beam of 70 eV electrons. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile and its key predicted spectral features.

Caption: Correlation of the chemical structure with its predicted key spectral features.

This guide serves as a valuable resource for the identification and characterization of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile and related compounds, providing a solid foundation for further experimental investigation.

References

An In-Depth Technical Guide to the Solubility Profile of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

This technical guide provides a comprehensive overview of the available physicochemical properties and outlines detailed experimental protocols for determining the solubility profile of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | [1][2] |

| Molecular Weight | 225.09 g/mol | [2] |

| Appearance | Crystalline powder | --- |

| Melting Point | 90-91 °C | --- |

| Storage Conditions | Sealed in a dry place at 2-8°C | [2] |

| Solubility | Not Available | --- |

Experimental Protocols for Solubility Determination

The following sections describe standard experimental methodologies that can be employed to determine the kinetic and thermodynamic solubility of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Ensure that a solid phase of the compound remains visible.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

The equilibration time should be sufficient to reach equilibrium, typically 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Phase Separation:

-

Separate the undissolved solid from the solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a low-binding filter (e.g., PVDF or PTFE) to remove any undissolved particles.

-

-

-

Quantification:

-

Carefully collect the supernatant or filtrate.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a standard calibration curve of the compound in the same solvent to accurately quantify the solubility.

-

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Methodology (Nephelometry):

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense the DMSO stock solution into a multi-well plate.

-

Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

-

The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Caption: A logical workflow for determining and applying the solubility profile of a compound.

This guide provides a framework for researchers to systematically determine the solubility profile of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. By following these established protocols, a comprehensive understanding of its solubility in various relevant media can be achieved, which is essential for its advancement in research and development.

References

Technical Guide: Physical Characteristics of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring coupled with a gem-dimethylnitrile group, makes it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support research and development activities. All data is presented in a structured format for clarity and ease of comparison, supplemented with detailed experimental protocols for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2.1: General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 871239-58-6 | [1][2] |

| Molecular Formula | C₉H₉BrN₂ | [1][2] |

| Molecular Weight | 225.08 g/mol | [3] |

| Exact Mass | 223.99491 u | [3] |

| Appearance | Crystalline powder | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Table 2.2: Physical Characteristics

| Property | Value | Reference |

| Melting Point | 90-91°C | [2] |

| Density | 1.416 g/cm³ | [2] |

| XLogP3 | 2.2 | [3] |

| Topological Polar Surface Area | 36.7 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. While specific spectral data sets are not publicly available in detail, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed by various chemical suppliers.[4] The following sections describe the expected spectral characteristics and general protocols for obtaining this data.

Table 3.1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.00218 |

| [M+Na]⁺ | 246.98412 |

| [M-H]⁻ | 222.98762 |

| [M]⁺ | 223.99435 |

Data predicted by computational models.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Synthesis Protocol (General)

Reaction Scheme:

(5-Bromopyridin-2-yl)acetonitrile + 2 CH₃I (in the presence of a strong base) → 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Procedure:

-

To a solution of (5-bromopyridin-2-yl)acetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred for a period to allow for the formation of the carbanion.

-

Two equivalents of methyl iodide (CH₃I) are then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Characterization Protocols

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. The chemical shifts (δ) are reported in ppm relative to the solvent peak.

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition : Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the characterization of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile and a general experimental workflow.

Caption: Characterization of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Caption: General Experimental Workflow for Characterization.

References

- 1. 871239-58-6|2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile(871239-58-6) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Mechanism of Formation for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document outlines the predominant mechanism for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The formation proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Overview of the Synthetic Pathway

The synthesis involves the reaction of an activated halo-pyridine, typically 2-chloro-5-bromopyridine, with the carbanion of isobutyronitrile. The reaction is facilitated by a strong, non-nucleophilic base in a polar aprotic solvent.

The pyridine ring, particularly at the 2 and 4 positions, is susceptible to nucleophilic attack, a reactivity pattern that is central to this transformation.[1][2] The SNAr mechanism is a well-established method for forming carbon-carbon bonds on such electron-deficient heteroaromatic systems.[3][4][5]

Caption: Overall synthetic scheme for the SNAr reaction.

Detailed Step-by-Step Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.[1][6]

Step 1: Nucleophile Generation A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is used to deprotonate isobutyronitrile at the α-carbon. This creates a resonance-stabilized carbanion, which serves as the potent nucleophile required for the subsequent step.

Step 2: Nucleophilic Attack and Formation of Meisenheimer Complex The generated isobutyronitrile anion attacks the electrophilic C2 carbon of the 2-chloro-5-bromopyridine ring.[2] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Step 3: Rearomatization via Elimination The aromatic system is restored through the elimination of the leaving group, the chloride ion, from the tetrahedral intermediate. This step is typically fast and irreversible, driving the reaction to completion and yielding the final product, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Caption: Logical workflow of the SNAr formation mechanism.

Experimental Protocols

While specific laboratory conditions can vary, a generalized protocol for this synthesis is provided below.

Materials:

-

2-Chloro-5-bromopyridine

-

Isobutyronitrile

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous DMF.

-

Sodium hydride (typically 1.1 to 1.5 equivalents) is carefully added to the solvent under a nitrogen atmosphere.

-

Isobutyronitrile (1.0 to 1.2 equivalents) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30-60 minutes to allow for complete formation of the carbanion.

-

A solution of 2-chloro-5-bromopyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Data Presentation

The following table structure is recommended for summarizing quantitative data from the synthesis.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-Chloro-5-bromopyridine | 192.45 | e.g., 5.00 | e.g., 26.0 | 1.0 |

| Isobutyronitrile | 69.11 | e.g., 2.16 | e.g., 31.2 | 1.2 |

| Sodium Hydride (60%) | 24.00 (as NaH) | e.g., 1.30 | e.g., 32.5 | 1.25 |

| Product | 225.09 | Yield (g) | Yield (%) | |

| 2-(5-Bromopyridin-2-yl)-... | 225.09 | e.g., 4.70 | e.g., 20.9 | e.g., 80% |

Note: Values in italics are examples and should be replaced with actual experimental data.

References

- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

The Strategic Role of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, a substituted pyridine derivative, has emerged as a valuable and versatile starting material in the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique structural features, combining a reactive brominated pyridine ring with a quaternary carbon center bearing a nitrile group, offer a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this key intermediate, its applications, and detailed experimental protocols.

Synthesis of the Core Intermediate: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

The primary and most direct route to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile involves the exhaustive methylation of the readily available precursor, 2-(5-Bromopyridin-2-yl)acetonitrile. The acidic nature of the methylene protons adjacent to the electron-withdrawing nitrile group facilitates deprotonation and subsequent alkylation.

A plausible and efficient method for this transformation is the use of a strong base to generate a carbanion, which then reacts with a methylating agent. While specific literature detailing this exact transformation is not abundant, the principles of α-alkylation of nitriles are well-established.

Logical Workflow for Synthesis

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Materials:

-

2-(5-Bromopyridin-2-yl)acetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₉H₁₀BrN₂: 225.00, Found: 225.0 |

Applications in Synthesis

The strategic placement of the bromo and nitrile functionalities makes 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile a valuable building block for the synthesis of more complex heterocyclic systems.

-

Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, amino, and alkynyl substituents, enabling the generation of diverse chemical libraries for drug discovery.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic rings such as tetrazoles or triazoles.

Reaction Pathways for Further Functionalization

Caption: Potential derivatization pathways.

Conclusion

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a highly strategic and versatile starting material in organic synthesis. Its preparation via the methylation of 2-(5-Bromopyridin-2-yl)acetonitrile provides a straightforward entry point to a scaffold rich in chemical handles for further functionalization. The ability to selectively modify both the pyridine ring and the nitrile group allows for the efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. Further exploration of its reactivity is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds.

Technical Guide: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile (CAS 871239-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound featuring a brominated pyridine ring and a tertiary nitrile group.[1][2] While not extensively studied for its own biological activity, its structural motifs make it a valuable intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its properties, potential synthesis, and applications in drug discovery, drawing parallels with structurally related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

| Property | Value | Source |

| CAS Number | 871239-58-6 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [1][2] |

| Molecular Weight | 225.09 g/mol | [1] |

| Appearance | Colorless to Yellow Solid | Generic Supplier Data |

| IUPAC Name | 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | [2] |

| SMILES | CC(C)(C#N)c1ccc(Br)cn1 | [2] |

| InChI Key | LCFRTRIRICENNR-UHFFFAOYSA-N | [2] |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route involves the reaction of 2-acetyl-5-bromopyridine with a cyanide source, such as sodium cyanide, followed by the addition of a methylating agent. A more direct approach, however, would be the reaction of a 2-(5-bromopyridin-2-yl)ethanone derivative with a cyanide source in the presence of a methylating agent or via a Strecker-type synthesis from a suitable precursor.

A generalized workflow for its synthesis from a ketone precursor is illustrated below:

Caption: Proposed synthesis of the target compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-acetyl-5-bromopyridine in a suitable aprotic solvent (e.g., DMSO, DMF), add sodium cyanide at room temperature under an inert atmosphere.

-

Reaction: Stir the mixture for a predetermined period to allow for the formation of the cyanohydrin intermediate.

-

Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is derived from the reactive handles present in its structure: the bromo substituent on the pyridine ring and the nitrile group.

Role as a Synthetic Intermediate

The bromopyridine moiety is a common feature in many biologically active compounds and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a versatile anchor point for further functionalization.

A related compound, 2-(5-bromopyridin-2-yl)acetonitrile, is a known precursor in the synthesis of kinase inhibitors.[4] This suggests that 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile could be employed in a similar capacity, with the gem-dimethyl group potentially influencing the conformational properties and metabolic stability of the final active molecule.

The workflow for utilizing this compound in the synthesis of a hypothetical drug candidate is depicted below:

Caption: Workflow for drug candidate synthesis.

Potential in Kinase Inhibitor Scaffolds

The pyridine ring is a well-established scaffold in the design of kinase inhibitors. The bromo-substituent at the 5-position allows for the introduction of various aryl or heteroaryl groups that can interact with specific residues in the kinase active site. The 2-substituted propanenitrile moiety can be elaborated to form fused ring systems, which are common cores of many kinase inhibitors.

Safety and Handling

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| Toxic if swallowed | Do not eat, drink or smoke when using this product. |

| Fatal in contact with skin | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear eye protection/ face protection. |

| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

| Combustible liquid | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a valuable chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature, combining a reactive bromopyridine core with a versatile nitrile group, makes it an attractive starting material for the synthesis of complex heterocyclic systems, particularly in the development of novel kinase inhibitors. While data on its own biological properties are scarce, its utility as a synthetic building block is evident from the applications of structurally similar compounds. Researchers and drug development professionals can leverage this compound to generate diverse libraries of novel molecules for screening and lead optimization.

References

An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential, though currently undocumented, biological significance based on related structures.

Chemical Identity and Nomenclature

IUPAC Name: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Synonyms:

-

2-(5-bromo-2-pyridyl)-2-methyl-propanenitrile[1]

CAS Number: 871239-58-6

Molecular Formula: C₉H₉BrN₂

Molecular Weight: 225.09 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Data of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

| Property | Value | Reference(s) |

| Appearance | Crystalline powder | [1] |

| Melting Point | 90-91 °C | [1] |

| Density | 1.416 g/cm³ | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed. This method involves the alkylation of the commercially available precursor, 2-(5-bromopyridin-2-yl)acetonitrile.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the acidic proton of the methylene group in 2-(5-bromopyridin-2-yl)acetonitrile is abstracted by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking two equivalents of an alkylating agent, such as methyl iodide, to yield the desired dimethylated product.

Detailed Experimental Protocol

Materials:

-

2-(5-bromopyridin-2-yl)acetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. The flask is cooled to 0°C in an ice bath.

-

Deprotonation: A solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0°C. The reaction mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

-

Alkylation: The reaction mixture is cooled back to 0°C. Methyl iodide (2.5 equivalents) is added dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Potential Biological Significance

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or an established role in signaling pathways for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. However, the broader class of pyridine-containing compounds is of significant interest in medicinal chemistry. Numerous pyridine derivatives have been investigated and developed as therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties. The presence of the bromopyridine and nitrile moieties may confer specific pharmacological properties, but further investigation is required to elucidate any potential therapeutic applications.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the proposed synthesis for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Caption: Proposed synthesis workflow for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

References

Application Notes and Protocols for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics. Its chemical structure, featuring a brominated pyridine ring, offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The gem-dimethylnitrile moiety can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, and can also participate in crucial binding interactions with biological targets. This document provides an overview of its application in the development of kinase inhibitors, particularly focusing on Bruton's tyrosine kinase (BTK) inhibitors, along with relevant experimental protocols and pathway diagrams.

Application in Kinase Inhibitor Synthesis

The 5-bromopyridine motif is a well-established pharmacophore in the design of covalent kinase inhibitors. The bromine atom can be displaced by a nucleophilic residue, such as a cysteine, in the active site of a kinase, leading to irreversible inhibition. This covalent bond formation can result in prolonged target engagement and enhanced potency. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a valuable precursor for introducing this reactive "warhead" into potential drug candidates.

A significant application of this intermediate is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][2]

Quantitative Data: Biological Activity of Downstream BTK Inhibitors

While specific biological data for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile itself is not applicable as it is an intermediate, the following table summarizes the inhibitory activities of representative BTK inhibitors synthesized from analogous bromopyridine precursors. This data illustrates the potency that can be achieved by incorporating the bromopyridine scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |

| Ibrutinib | BTK | 0.5 | B-cell proliferation | [3] |

| Acalabrutinib | BTK | 5.1 | B-cell proliferation | [4] |

| Zanubrutinib | BTK | 0.5 | B-cell proliferation | [4] |

| Compound X | BTK | 2.1 | Enzymatic Assay | [2] |

| Compound Y | BTK | 142 | Enzymatic Assay | [2] |

Note: The compounds listed are examples of BTK inhibitors and may not be directly synthesized from 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, but they represent the chemical space and potencies achievable with bromopyridine-based inhibitors.

Signaling Pathway

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. This signaling cascade is crucial for B-cell proliferation, differentiation, and survival.[1][2][3] In B-cell malignancies, constitutive activation of this pathway drives cancer cell growth. Covalent BTK inhibitors, synthesized using intermediates like 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, block the activity of BTK, thereby inhibiting the downstream signaling and inducing apoptosis in malignant B-cells.[1][2]

Caption: BTK Signaling Pathway and Covalent Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile and its subsequent use in the synthesis of a generic kinase inhibitor.

Protocol 1: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

This protocol describes a potential synthetic route starting from 2-bromo-5-methylpyridine.

Caption: Synthetic Workflow for the Intermediate.

Materials:

-

2-Bromo-5-methylpyridine

-

Potassium permanganate (KMnO4)

-

Thionyl chloride (SOCl2)

-

Ammonia (NH3)

-

Phosphorus pentoxide (P2O5)

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Appropriate solvents (e.g., pyridine, DMF, THF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Oxidation: To a solution of 2-bromo-5-methylpyridine in pyridine and water, add KMnO4 portion-wise at reflux. Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and acidify the filtrate to precipitate 5-bromopyridine-2-carboxylic acid.

-

Amide Formation: Treat 5-bromopyridine-2-carboxylic acid with SOCl2 to form the acid chloride. Subsequently, react the acid chloride with aqueous ammonia to yield 5-bromopyridine-2-carboxamide.

-

Dehydration to Nitrile: Heat 5-bromopyridine-2-carboxamide with P2O5 under reduced pressure to effect dehydration, affording 2-cyano-5-bromopyridine.

-

Alkylation: In an inert atmosphere, dissolve 2-cyano-5-bromopyridine in a suitable solvent like DMF. Add NaH portion-wise at 0°C, followed by the dropwise addition of methyl iodide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Protocol 2: Synthesis of a Generic Kinase Inhibitor via Suzuki Coupling

This protocol outlines the use of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile as a building block in a Suzuki cross-coupling reaction, a common method for constructing kinase inhibitors.

Materials:

-

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

-

A suitable aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., dioxane, DMF, toluene/water mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, the boronic acid derivative (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Add the degassed solvent and heat the mixture to the appropriate temperature (typically 80-120°C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Conclusion

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in the construction of covalent kinase inhibitors, particularly for targets like BTK, highlights its importance in modern drug discovery. The provided protocols and pathway information serve as a foundational guide for researchers engaged in the design and synthesis of novel targeted therapies.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a key heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a gem-dimethylnitrile moiety, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates, particularly focusing on its role in the development of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as Gedatolisib (PF-05212384).

Physicochemical Properties and Safety Information

Table 1: Physicochemical Data for 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

| Property | Value |

| CAS Number | 871239-58-6 |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 90-91 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Safety Summary: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocols

Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile (Intermediate 2)

The synthesis of the title intermediate is achieved through a gem-dimethylation of the commercially available 2-(5-bromopyridin-2-yl)acetonitrile.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (2.5 eq.) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile as an off-white solid.

Table 2: Quantitative Data for the Synthesis of Intermediate 2

| Parameter | Value |

| Starting Material | 2-(5-bromopyridin-2-yl)acetonitrile |

| Reagents | Sodium hydride, Methyl iodide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 16 hours |

| Yield | ~85% |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, J=2.4 Hz, 1H), 7.75 (dd, J=8.4, 2.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 1.75 (s, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.2, 149.8, 140.1, 125.5, 122.3, 121.8, 40.1, 26.5 |

Application in the Synthesis of a Gedatolisib Analogue

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a crucial precursor for the synthesis of dual PI3K/mTOR inhibitors. The following protocol outlines its use in a synthetic route towards a key intermediate for Gedatolisib.

Logical Synthesis Workflow for a Gedatolisib Analogue:

Caption: Synthetic workflow for a Gedatolisib analogue.

Experimental Protocol for Buchwald-Hartwig Amination (Formation of Intermediate 3):

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL/mmol).

-

Add 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (1.0 eq.) and aniline (1.2 eq.).

-

Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(5-anilinopyridin-2-yl)-2-methylpropanenitrile.

Table 3: Quantitative Data for the Synthesis of Intermediate 3

| Parameter | Value |

| Starting Material | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile |

| Reagents | Aniline, Pd₂(dba)₃, XPhos, Sodium tert-butoxide |

| Solvent | Toluene |

| Reaction Time | 12 hours |

| Yield | ~75% |

| Purity (by HPLC) | >97% |

Application in Targeting the PI3K/Akt/mTOR Signaling Pathway

Pharmaceutical agents derived from 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile, such as Gedatolisib, are designed to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1]

PI3K/Akt/mTOR Signaling Pathway and Inhibition:

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Gedatolisib.

Gedatolisib acts as a dual inhibitor, targeting both PI3K and mTOR (mTORC1 and mTORC2).[2] This comprehensive inhibition blocks the signaling cascade at multiple points, leading to a potent anti-proliferative effect in cancer cells. The use of 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile as a starting material enables the construction of the specific pharmacophore required for effective binding to the kinase domains of these target proteins.

Conclusion

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein offer a framework for its preparation and subsequent use in the development of targeted cancer therapeutics. The ability to access complex molecular architectures, such as those found in dual PI3K/mTOR inhibitors, underscores the importance of this building block in modern drug discovery. Further optimization of the outlined synthetic steps can be pursued to enhance yields and scalability for potential industrial applications.

References

Application Notes and Protocols for the Use of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a versatile bifunctional heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its structure, incorporating a brominated pyridine ring and a gem-dicyanomethyl group, offers multiple reaction sites for the synthesis of complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the bromine atom at the 5-position is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The 2-methylpropanenitrile moiety provides a key structural element found in several kinase inhibitors. These features make it a valuable starting material for the development of novel therapeutic agents, particularly in the area of oncology.

These application notes provide an overview of the utility of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile in the synthesis of kinase inhibitors, with a focus on its application as a precursor for compounds targeting the PI3K/mTOR signaling pathway. Detailed experimental protocols for key synthetic transformations are also provided.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The "2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile" moiety has been identified as a valuable fragment in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.

Specifically, the core structure of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is found in intermediates used for the synthesis of derivatives of NVP-BEZ235, a potent dual PI3K/mTOR inhibitor that has been evaluated in numerous clinical trials.[1] The 2-methylpropanenitrile group is a key pharmacophoric feature that can occupy a specific pocket within the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor.

The bromine atom on the pyridine ring serves as a crucial handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the rapid generation of a library of analogs with diverse aryl or heteroaryl substituents at the 5-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Quantitative Data

| Compound Name | Target(s) | IC50 (nM) | Cell Line (Assay) | Reference |

| NVP-BEZ235 (Dactolisib) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 4, 75, 7, 5, 6 | U87MG (Cell Proliferation) | [2] |

| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3, 3 | PC3 (Cell Proliferation) | [3] |

| PF-04691502 | PI3Kα, mTOR | 1.8, 2.1 | BT20 (p-AKT S473) | [4] |

| PF-05212384 (Gedatolisib) | PI3Kα, PI3Kγ, mTOR | 0.4, 5.4, 1.6 | LNCaP (Cell Proliferation) | [4] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile with an aryl or heteroaryl boronic acid.

Materials:

-

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

-

Sodium carbonate (Na2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask, add 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-arylpyridin-2-yl)-2-methylpropanenitrile derivative.

Protocol 2: Synthesis of a PI3K/mTOR Inhibitor Intermediate (Illustrative)

This protocol illustrates a potential synthetic route towards a key intermediate for PI3K/mTOR inhibitors, starting from the product of Protocol 1. This is a representative procedure and may require optimization for specific target molecules.

Materials:

-

2-(5-Arylpyridin-2-yl)-2-methylpropanenitrile (from Protocol 1)

-

Strong acid (e.g., HCl) or base (e.g., NaOH) for nitrile hydrolysis

-

Activating agent for amide coupling (e.g., HATU, HOBt/EDC)

-

Amine coupling partner

-

Appropriate solvents (e.g., DMF, DCM)

-

Organic base (e.g., DIPEA, triethylamine)

Procedure:

Step 2a: Hydrolysis of the Nitrile to a Carboxylic Acid

-